3,5-Dipyrrolidinylphenol
Description
3,5-Dipyrrolidinylphenol is a phenolic compound featuring pyrrolidinyl substituents at the 3 and 5 positions of the aromatic ring. Pyrrolidinyl groups are saturated five-membered nitrogen-containing rings, which confer electron-donating properties due to their lone-pair electrons.
Properties
CAS No. |
16857-92-4 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,5-dipyrrolidin-1-ylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H20N2O/c17-14-10-12(15-5-1-2-6-15)9-13(11-14)16-7-3-4-8-16/h9-10H,1-8,11H2 |
InChI Key |
YCEAUXSKAJXVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=O)C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyrrolidinylphenol typically involves the reaction of phenol with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between phenol and pyrrolidine, resulting in the formation of the desired compound. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dipyrrolidinylphenol may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dipyrrolidinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium dichromate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with different functional groups.
Scientific Research Applications
3,5-Dipyrrolidinylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dipyrrolidinylphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3,5-dipyrrolidinylphenol and related 3,5-disubstituted aromatic compounds:
Key Observations :
- Substituent Effects: Pyrrolidinyl groups (electron-donating) increase electron density on the phenol ring, contrasting with electron-withdrawing halogens (Br, Cl) in analogs. This difference impacts reactivity—e.g., pyrrolidinylphenol may exhibit stronger metal-binding affinity than halogenated analogs due to lone-pair availability .
- Core Structure: Phenol derivatives (e.g., 3,5-dipyrrolidinylphenol, 3,5-dibromo-salicylaldehyde) are more acidic than pyridones or pyrazoles due to the hydroxyl group.
- Biological Interactions: Nickel(II) complexes of 3,5-dibromo-salicylaldehyde show DNA intercalation and serum albumin binding . Pyrrolidinyl groups in 3,5-dipyrrolidinylphenol could enhance similar interactions via hydrogen bonding or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
